4-(tert-Butoxy)cyclohexanamine hydrochloride
Overview
Description
4-(tert-Butoxy)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C10H22ClNO. It is a derivative of cyclohexanamine, where a tert-butoxy group is attached to the fourth position of the cyclohexane ring. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanone with tert-butyl alcohol in the presence of an acid catalyst to form 4-(tert-butoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield 4-(tert-butoxy)cyclohexanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(tert-butoxy)cyclohexanone or 4-(tert-butoxy)cyclohexanoic acid.
Reduction: Formation of 4-(tert-butoxy)cyclohexylamine.
Substitution: Formation of various substituted cyclohexanamine derivatives.
Scientific Research Applications
4-(tert-Butoxy)cyclohexanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: Lacks the tert-butoxy group, resulting in different chemical and biological properties.
4-(tert-Butyl)cyclohexanamine: Similar structure but with a tert-butyl group instead of tert-butoxy.
4-(Methoxy)cyclohexanamine: Contains a methoxy group, leading to different reactivity and applications.
Uniqueness
4-(tert-Butoxy)cyclohexanamine hydrochloride is unique due to the presence of the tert-butoxy group, which imparts distinct chemical reactivity and biological activity. This structural feature makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGZZKFRYJESPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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